3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a furan ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole typically involves the reaction of furan-3-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted oxadiazoles with various functional groups.
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of oxadiazole.
Scientific Research Applications
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The furan and oxadiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a furan ring.
3-(Bromomethyl)-5-(furan-3-yl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a furan ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(Chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiplasmodial, antibacterial, and anticancer properties based on recent research findings.
Antiplasmodial Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating malaria. For instance, a study focused on various 1,3,4-oxadiazole compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound showed promising in vitro activity with IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains of the parasite .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that modifications at specific positions on the oxadiazole ring could enhance antiplasmodial efficacy. For example:
- Compound A : IC50 = 0.50 μM against PfDd2 (multi-drug resistant strain).
- Compound B : IC50 = 0.57 μM against PfDd2.
These findings suggest that the presence of specific substituents significantly influences biological activity .
Antibacterial Activity
The antibacterial potential of oxadiazoles has also been investigated. A study reported that derivatives of 1,3,4-oxadiazoles exhibited enhanced antibacterial activity compared to traditional antibiotics. Specifically, compounds derived from oxadiazoles showed a 16 to 32-fold increase in effectiveness against various bacterial strains .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
Compound | Bacterial Strain | Activity (MIC) |
---|---|---|
Compound 1 | E. coli | 0.5 µg/mL |
Compound 2 | S. aureus | 0.25 µg/mL |
Compound 3 | Pseudomonas aeruginosa | 0.75 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels.
Case Study: Cytotoxicity Assay
In a study assessing cytotoxic effects on leukemia and breast cancer cell lines:
- CEM-13 Cell Line : IC50 = 0.12 µM.
- MCF-7 Cell Line : IC50 = 15.63 µM.
These results indicate that the compound exhibits potent cytotoxicity at sub-micromolar concentrations against certain cancer types .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
CEM-13 | 0.12 | Apoptosis induction |
MCF-7 | 15.63 | Caspase activation |
U-937 | <0.5 | p53 modulation |
Properties
IUPAC Name |
3-(chloromethyl)-5-(furan-3-yl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-6-9-7(12-10-6)5-1-2-11-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMAUSTTXYGYOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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